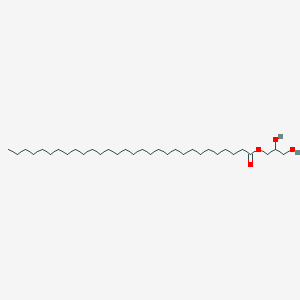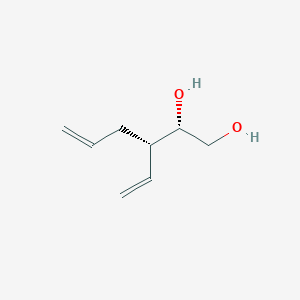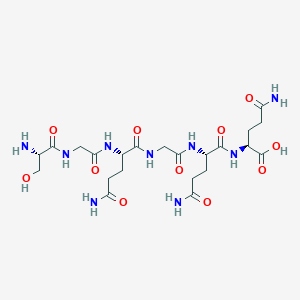
L-Serylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Serylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine is a peptide composed of the amino acids serine, glycine, and glutamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Serylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers to streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
L-Serylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes.
Oxidation: Oxidative modifications can occur at the serine or glutamine residues.
Deamidation: Conversion of glutamine residues to glutamic acid under certain conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic hydrolysis using proteases.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.
Deamidation: Mild alkaline conditions or specific enzymes like glutaminases.
Major Products
Hydrolysis: Individual amino acids or shorter peptide fragments.
Oxidation: Oxidized forms of serine or glutamine.
Deamidation: Glutamic acid derivatives.
Applications De Recherche Scientifique
L-Serylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industrial: Utilized in the production of specialized enzymes and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of L-Serylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine involves its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, modulating their activity. For example, it may act as a substrate for proteases or influence signaling pathways by interacting with cell surface receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanylglycyl-L-glutamine: Another peptide with similar amino acid composition but different sequence.
L-Glutamyl-L-cysteine: A dipeptide involved in glutathione biosynthesis.
Uniqueness
L-Serylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine is unique due to its specific sequence, which imparts distinct biochemical properties and potential applications. Its combination of serine, glycine, and multiple glutamine residues makes it particularly interesting for studying protein interactions and enzymatic processes.
Propriétés
Numéro CAS |
203786-98-5 |
|---|---|
Formule moléculaire |
C22H37N9O11 |
Poids moléculaire |
603.6 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[(2S)-5-amino-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H37N9O11/c23-10(9-32)19(38)27-7-17(36)29-11(1-4-14(24)33)20(39)28-8-18(37)30-12(2-5-15(25)34)21(40)31-13(22(41)42)3-6-16(26)35/h10-13,32H,1-9,23H2,(H2,24,33)(H2,25,34)(H2,26,35)(H,27,38)(H,28,39)(H,29,36)(H,30,37)(H,31,40)(H,41,42)/t10-,11-,12-,13-/m0/s1 |
Clé InChI |
YDHAPFHYLGOUSK-CYDGBPFRSA-N |
SMILES isomérique |
C(CC(=O)N)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CO)N |
SMILES canonique |
C(CC(=O)N)C(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Phenyl-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one](/img/structure/B12579532.png)
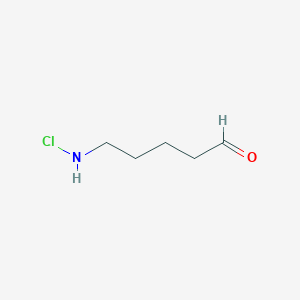
![2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione](/img/structure/B12579541.png)
![(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane]](/img/structure/B12579546.png)
![Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]-](/img/structure/B12579550.png)
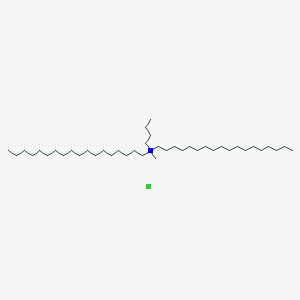
![2,4-Thiazolidinedione, 5-[2-(4-fluorophenoxy)ethyl]-](/img/structure/B12579556.png)

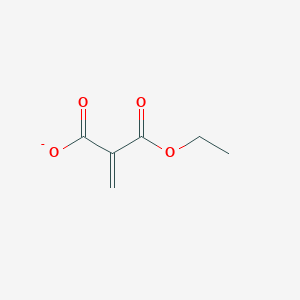
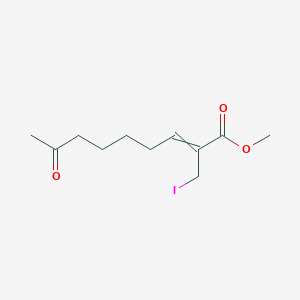
![Acetamide,N-[4-[[(1-methylpropyl)amino]sulfonyl]phenyl]-2-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12579581.png)

